2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(morpholin-4-yl)propan-1-one
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, difluoromethyl group, and a morpholino group attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, which can be facilitated by using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Morpholino Group: The morpholino group is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate leaving group on the pyrazole ring.
Final Coupling Step: The final step involves coupling the modified pyrazole ring with a propanone derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Coupling: Palladium catalysts, aryl halides, base, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- N-(2-bromo-4-fluorophenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and morpholino groups, in particular, contribute to its stability, reactivity, and potential therapeutic effects.
This detailed article provides a comprehensive overview of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16BrF2N3O2 |
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Molecular Weight |
352.17 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C12H16BrF2N3O2/c1-7-9(13)10(11(14)15)16-18(7)8(2)12(19)17-3-5-20-6-4-17/h8,11H,3-6H2,1-2H3 |
InChI Key |
JYQMIFKBZZGEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCOCC2)C(F)F)Br |
Origin of Product |
United States |
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